

2-Fluorothiobenzamide: A Comprehensive Technical Guide for Research Applications

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Compound of Interest

Compound Name: **2-Fluorothiobenzamide**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothiobenzamide is a fluorinated aromatic thioamide that holds potential for a variety of research applications, particularly in the fields of medicinal chemistry and drug development. The introduction of a fluorine atom onto the benzamide scaffold can significantly alter its physicochemical properties, influencing its biological activity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Fluorothiobenzamide**, details on experimental protocols for their determination, and a summary of its potential research applications based on the activities of structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Fluorothiobenzamide** is essential for its application in research and development. While experimental data for some properties are not readily available in the public domain, a combination of computed data and information on its crystal structure provides valuable insights.

Core Physicochemical Data

Property	Value	Source
Chemical Formula	C ₇ H ₆ FNS	PubChem[1][2]
Molecular Weight	155.19 g/mol	PubChem[1][2]
IUPAC Name	2-fluorobenzene carbothioamide	PubChem[1][2]
CAS Number	75907-82-3	PubChem[1][2]
Crystal Structure	Monoclinic	Crystallography Open Database (via PubChem)[1]
XLogP3 (Computed)	1.9	PubChem[1]
Topological Polar Surface Area	58.1 Å ²	PubChem[1][2]
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	2	PubChem (Computed)
Rotatable Bond Count	1	PubChem (Computed)

Note: Experimental values for melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature. Researchers are advised to determine these properties experimentally for their specific applications.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for reproducible research. Below are detailed methodologies for key experiments.

Synthesis of 2-Fluorothiobenzamide

A common method for the synthesis of thioamides from the corresponding amides involves the use of a thionating agent.

Workflow for Synthesis:

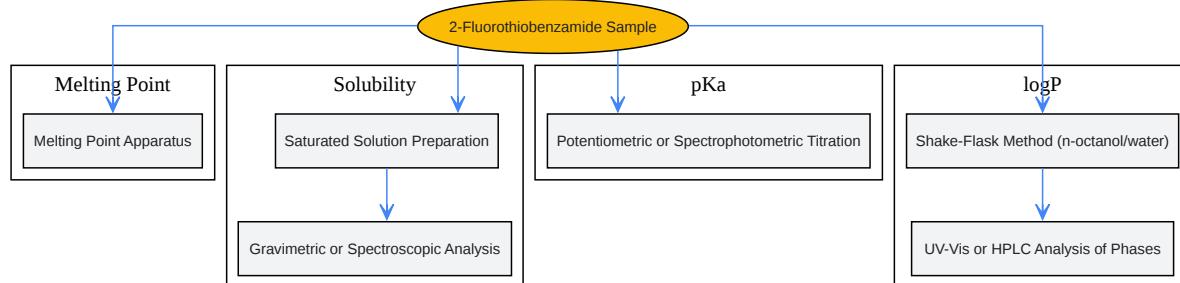
*General synthesis workflow for **2-Fluorothiobenzamide**.*

Detailed Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzamide in dry toluene.
- Addition of Thionating Agent: Add Lawesson's reagent (or an alternative thionating agent like Phosphorus Pentasulfide) to the solution. The molar ratio of the thionating agent to the amide is typically 0.5:1.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure **2-Fluorothiobenzamide**.

Determination of Physicochemical Properties

Workflow for Property Determination:



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Experimental workflow for physicochemical property determination.

Detailed Methodologies:

- Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
- Solubility:
 - Prepare saturated solutions of **2-Fluorothiobenzamide** in various solvents (e.g., water, ethanol, DMSO) at a constant temperature.
 - Equilibrate the solutions for a sufficient time (e.g., 24 hours) with continuous stirring.
 - Filter the solutions to remove any undissolved solid.
 - Determine the concentration of the dissolved compound in a known volume of the filtrate. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by a suitable analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a calibration curve.
- pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
 - Potentiometric Titration: A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.
 - Spectrophotometric Method: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa is calculated from the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.
- LogP (Octanol-Water Partition Coefficient) Determination: The shake-flask method is the standard procedure.

- Prepare a solution of **2-Fluorothiobenzamide** in a mixture of n-octanol and water.
- The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
- The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

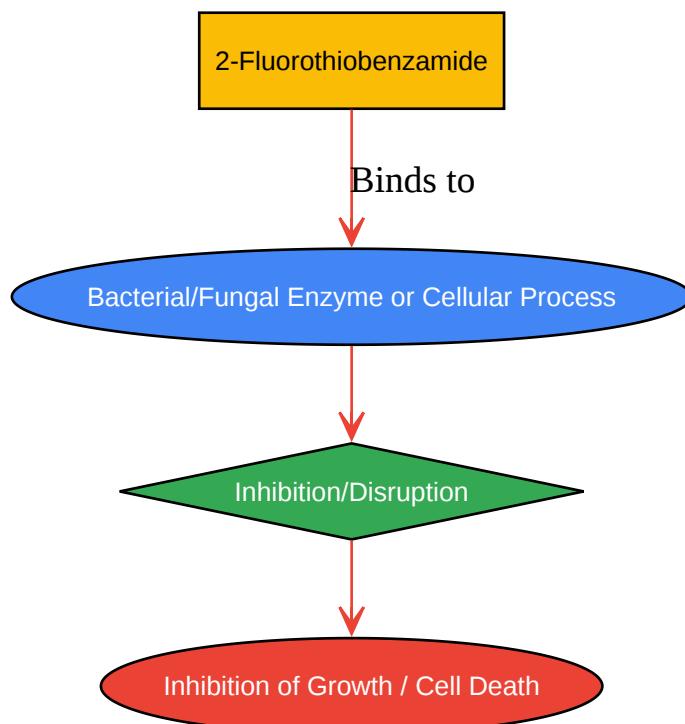
Research Applications

While specific studies on **2-Fluorothiobenzamide** are limited, the broader class of thioamides and fluorinated aromatic compounds have been extensively investigated for various biological activities. These studies provide a strong rationale for exploring the potential of **2-Fluorothiobenzamide** in several research areas.

Potential as an Antimicrobial Agent

Derivatives of benzamides and thioamides have demonstrated promising antibacterial and antifungal activities. The introduction of fluorine can enhance these properties.

Hypothesized Mechanism of Action (Antimicrobial):



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Hypothesized antimicrobial mechanism of action.

- Antibacterial Activity: Studies on related compounds like fluorobenzoylthiosemicarbazides have shown activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA)[3]. 2-Aminobenzamide derivatives have also been screened for their antibacterial potential[4].
- Antifungal Activity: Thiobenzamide derivatives have been investigated for their antifungal properties[5]. Research on 2-aminobenzamide derivatives has also demonstrated their potential against various fungal strains[4].

Potential as an Enzyme Inhibitor

The thioamide functional group can interact with the active sites of various enzymes. Fluorination can further modulate these interactions.

Enzyme Inhibition Workflow:

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